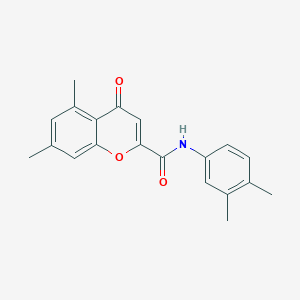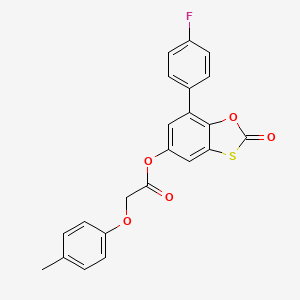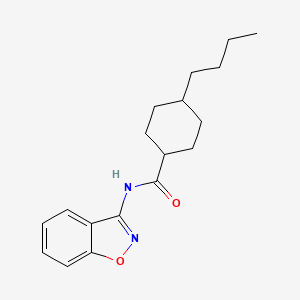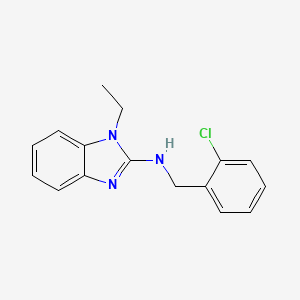![molecular formula C25H31N3O B14994037 N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B14994037.png)
N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide is an organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This compound is characterized by its complex structure, which includes a cyclohexanecarboxamide group and a benzimidazole moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-phenylethyl halides to introduce the 1-phenylethyl group.
Coupling with Cyclohexanecarboxamide: The final step involves coupling the alkylated benzimidazole with cyclohexanecarboxamide using coupling reagents such as carbodiimides under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the cyclohexanecarboxamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Conversion of cyclohexanecarboxamide to cyclohexylamine derivatives.
Substitution: Introduction of various functional groups such as halides, alkyl, and aryl groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial activity against a range of bacterial and fungal pathogens.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Pharmaceuticals: Investigated for its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.
Industry
Polymer Additives: Used as an additive in polymer manufacturing to enhance material properties such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It interacts with cellular pathways related to cell proliferation, apoptosis, and signal transduction, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-{3-[1-(1-Phenylethyl)-1H-1,3-benzodiazol-2-yl]propyl}cyclohexanecarboxamide shares structural similarities with other benzimidazole derivatives such as:
- Albendazole
- Mebendazole
- Thiabendazole
Uniqueness
- Structural Complexity : The presence of the cyclohexanecarboxamide group and the 1-phenylethyl substituent makes it unique compared to simpler benzimidazole derivatives.
- Bioactivity : Exhibits distinct bioactive properties that may not be present in other benzimidazole compounds, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C25H31N3O |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-[3-[1-(1-phenylethyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H31N3O/c1-19(20-11-4-2-5-12-20)28-23-16-9-8-15-22(23)27-24(28)17-10-18-26-25(29)21-13-6-3-7-14-21/h2,4-5,8-9,11-12,15-16,19,21H,3,6-7,10,13-14,17-18H2,1H3,(H,26,29) |
Clé InChI |
WWADUQAMJRTQMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-diethyl-N'-{4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl}ethane-1,2-diamine](/img/structure/B14993973.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B14993974.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B14993990.png)
![5-chloro-2-(ethylsulfanyl)-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B14993997.png)
![N-(3,4-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14994008.png)
![N-{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B14994010.png)



![3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B14994042.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14994050.png)
![3-(3-methylbutyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14994053.png)
